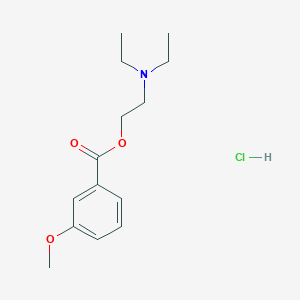
N,N'-1,2-cyclohexanediylbis(4-methylbenzamide)
Vue d'ensemble
Description
N,N'-1,2-cyclohexanediylbis(4-methylbenzamide) is a compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BAM, and it is a member of the family of bisamides. BAM has been shown to have a wide range of applications, including use as a chiral selector in chromatography, a ligand in metal ion coordination, and as a stabilizer for polymers. In
Mécanisme D'action
The mechanism of action of BAM is not fully understood, but it is believed to involve the formation of hydrogen bonds between the amide groups of BAM and the analyte molecule. This interaction leads to the formation of a complex between BAM and the analyte, which can then be separated by chromatography.
Biochemical and Physiological Effects:
BAM has not been extensively studied for its biochemical or physiological effects, as it is primarily used as a research tool. However, studies have shown that BAM is relatively non-toxic and does not have any significant adverse effects on biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BAM is its high selectivity for chiral compounds. This makes it a valuable tool for the separation of enantiomers in various fields of scientific research. However, BAM is relatively expensive and can be difficult to synthesize, which limits its widespread use.
Orientations Futures
There are several potential future directions for the study of BAM. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the study of the mechanism of action of BAM, which could lead to the development of new chiral selectors with improved selectivity and efficiency. Additionally, the use of BAM in other fields of scientific research, such as materials science and catalysis, could be explored.
Applications De Recherche Scientifique
BAM has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of BAM is as a chiral selector in chromatography. BAM has been shown to be highly effective in separating enantiomers of various compounds, including amino acids, pharmaceuticals, and pesticides. This makes it a valuable tool for the pharmaceutical industry, where the separation of enantiomers is critical for drug development.
Propriétés
IUPAC Name |
4-methyl-N-[2-[(4-methylbenzoyl)amino]cyclohexyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15-7-11-17(12-8-15)21(25)23-19-5-3-4-6-20(19)24-22(26)18-13-9-16(2)10-14-18/h7-14,19-20H,3-6H2,1-2H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZUXVNSRAIAFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[(4-bromophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3972047.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3972055.png)

![N,N''-1,2-cyclohexanediylbis[N'-phenyl(thiourea)]](/img/structure/B3972069.png)
![1-[1-(3,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3972091.png)
![1-ethyl-4-[1-(1-naphthylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972092.png)
![2,6-dimethyl-4-[1-(2-nitrobenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3972095.png)
![2-{4-[1-(2-bromobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3972104.png)
![N-(2-furylmethyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B3972110.png)
![1-acetyl-17-(4-biphenylyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3972116.png)
![1-[1-(3-chlorobenzyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3972131.png)
![1-(2-fluorophenyl)-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972149.png)

